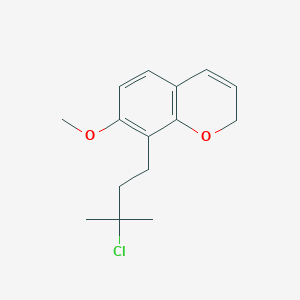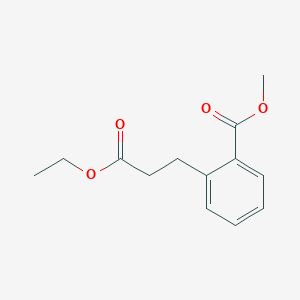
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate is an organic compound with the molecular formula C13H16O4. It is an ester derivative of benzoic acid, characterized by the presence of an ethoxy group and an oxopropyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing methyl 2-(3-ethoxy-3-oxopropyl)benzoate involves the reaction of methyl anthranilate with allyl alcohol in the presence of sulfuric acid and palladium chloride as a catalyst. The reaction proceeds through a diazotization and Heck reaction mechanism . The reaction conditions typically include:
Solvent: Acetonitrile (MeCN)
Catalyst: Palladium chloride (PdCl2)
Temperature: Room temperature to 40°C
Reaction Time: 8 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production while maintaining the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoate derivatives
Applications De Recherche Scientifique
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of methyl 2-(3-ethoxy-3-oxopropyl)benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid derivatives, which can then interact with biological targets. The compound’s effects are mediated through its ability to participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-oxopropyl)benzoate
- Methyl 3-[2-(benzylamino)ethyl]benzoate hydrochloride
- Methyl 3-(bromomethyl)benzoate
Uniqueness
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate is unique due to the presence of both an ethoxy group and an oxopropyl group, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
105986-52-5 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
methyl 2-(3-ethoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-3-17-12(14)9-8-10-6-4-5-7-11(10)13(15)16-2/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
KSDHNFCGNKTQPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


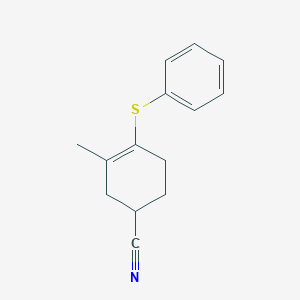
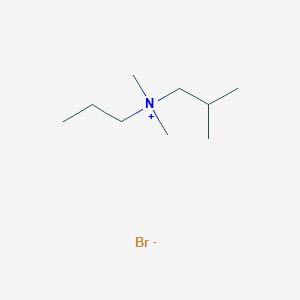
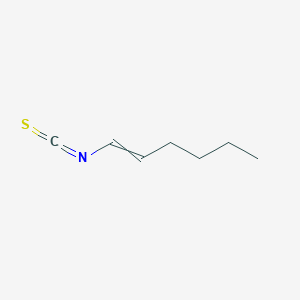
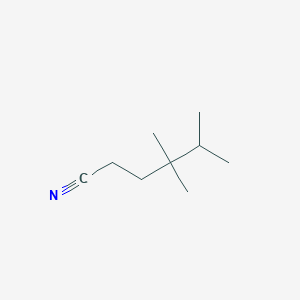

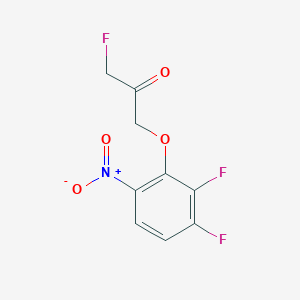

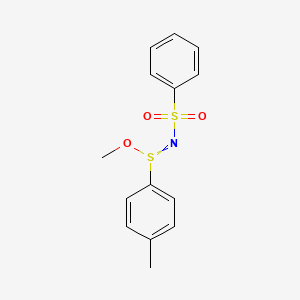
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)

